molecular formula C21H26N2O2 B5345658 4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide

4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B5345658
M. Wt: 338.4 g/mol
InChI Key: UCWPJRUVKWEJAN-UHFFFAOYSA-N
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Description

4-Benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C21H26N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Properties

IUPAC Name

4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)22-21(24)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWPJRUVKWEJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4-Benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme . The inhibition of cholinesterase receptors can lead to increased levels of neurotransmitters like acetylcholine, which is beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

4-Benzyl-N-(4-ethoxyphenyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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